molecular formula C16H24O9S B105322 Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside CAS No. 41670-79-5

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

Cat. No. B105322
CAS RN: 41670-79-5
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-IBEHDNSVSA-N
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Description

Description

The compound Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is closely related to the structures discussed in the first paper, which examines O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiocarbamates. These compounds feature a hexopyranosyl ring that adopts a (4)C(1) conformation with all substituents in equatorial positions, which is a common structural feature in this class of molecules[“].

Synthesis Analysis

Although the exact synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is not detailed in the provided papers, the synthesis of structurally related compounds involves the acetylation of the glucopyranosyl ring and the subsequent introduction of a thiocarbamate group. The synthesis process is likely to involve multiple steps, including protection of the hydroxyl groups, activation of the sulfur atom, and careful control of the stereochemistry to ensure the correct conformation of the hexopyranosyl ring[“].

Molecular Structure Analysis

The molecular structure of related compounds, as described in the first paper, indicates that the hexopyranosyl ring's conformation and the position of substituents play a crucial role in the overall molecular conformation. The acetoxymethyl group adopts a gauche-gauche conformation, and the sulfur atom is in a synperiplanar conformation. The C-N-C-O linkage is antiperiplanar, which could influence the reactivity and interactions of the molecule[“].

Chemical Reactions Analysis

The chemical reactions of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside would likely involve the functional groups present in the molecule, such as the acetyl groups and the thiocarbamate moiety. These groups could undergo nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and interactions with other molecules through hydrogen bonding, as indicated by the N-H.O intermolecular hydrogen bonds observed in the related structures[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside can be inferred from the related compounds discussed in the first paper. The presence of multiple acetyl groups suggests that the compound is likely to be relatively non-polar and may have a moderate to low solubility in water. The intermolecular hydrogen bonds and C-H.O interactions could affect the melting point, boiling point, and stability of the compound. The exact properties would need to be determined experimentally[“].

Unfortunately, the second paper does not provide relevant information for the analysis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside, as it focuses on a different compound and its biological evaluation[“]. Therefore, it is not included in the analysis.

Scientific research applications

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes knowledge on the biodegradation and fate of ETBE, an ether oxygenate used in gasoline. Microorganisms in soil and groundwater can degrade ETBE aerobically. The review discusses ETBE's aerobic biodegradation pathways, the microorganisms involved, and the impact of co-contaminants on its biodegradation. It highlights the need for further research on ETBE's anaerobic degradation pathways and its biodegradation in the presence of complex environmental contaminant mixtures (Thornton et al., 2020).

Ethylene Oxide Sterilization of Medical Devices

This paper discusses ethylene oxide (EO) as a sterilizing agent for medical devices, emphasizing the need for cycle design and validation. It reviews EO's action mechanism, toxicity, and applications in sterilization processes, stressing the development of mathematical models to improve process flexibility and safety (Mendes et al., 2007).

Chemical Recycling of Poly(ethylene terephthalate)

The research covers the chemical recycling of PET from post-consumer soft-drink bottles, focusing on hydrolysis processes to recover pure terephthalic acid monomer. It discusses the kinetics of these processes and the potential for using glycolysed PET products as raw materials for producing value-added materials, highlighting recycling's contribution to conserving petrochemical products and energy (Karayannidis & Achilias, 2007).

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

This review addresses the immunogenicity concerns associated with PEGylated drugs and the necessity for developing alternatives to PEG. It discusses the formation of anti-PEG antibodies and their impact on drug efficacy and patient safety, emphasizing the urgent need for collaborative efforts to design and synthesize effective PEG alternatives (Thai Thanh Hoang Thi et al., 2020).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

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